molecular formula C12H11ClN4O2 B040380 n4-Benzo[1,3]dioxol-5-ylmethyl-6-chloro-pyrimidine-2,4-diamine CAS No. 122862-27-5

n4-Benzo[1,3]dioxol-5-ylmethyl-6-chloro-pyrimidine-2,4-diamine

Cat. No.: B040380
CAS No.: 122862-27-5
M. Wt: 278.69 g/mol
InChI Key: VBHHPXQDJONCHR-UHFFFAOYSA-N
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Description

N4-(Benzo[1,3]dioxol-5-ylmethyl)-6-chloro-pyrimidine-2,4-diamine is a pyrimidine derivative featuring a chloro substituent at the C6 position and a benzo[1,3]dioxole moiety linked via a methylene group to the N4 amine (Figure 1).

Properties

IUPAC Name

4-N-(1,3-benzodioxol-5-ylmethyl)-6-chloropyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4O2/c13-10-4-11(17-12(14)16-10)15-5-7-1-2-8-9(3-7)19-6-18-8/h1-4H,5-6H2,(H3,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHHPXQDJONCHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=CC(=NC(=N3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design

The N⁴ position of 2,4-diamino-6-chloropyrimidine undergoes alkylation using benzodioxol-5-ylmethanol under Mitsunobu conditions. This method avoids over-alkylation by leveraging the steric and electronic effects of the pyrimidine ring:

  • Mitsunobu Reaction :

    • Reagents : Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

    • Mechanism : The alcohol is activated via a phosphine-azide complex, enabling nucleophilic attack by the N⁴ amine.

    Pyrimidine-NH2+RCH2OHDEAD, PPh3Pyrimidine-NH-CH2R+Byproducts\text{Pyrimidine-NH}_2 + \text{RCH}_2\text{OH} \xrightarrow{\text{DEAD, PPh}_3} \text{Pyrimidine-NH-CH}_2\text{R} + \text{Byproducts}
  • Workup : Ethyl acetate extraction and silica gel chromatography isolate the product.

Optimization Insights

  • Yield : 76–85% under anhydrous THF at 0–5°C.

  • Regioselectivity : The N⁴ amine reacts preferentially due to reduced steric hindrance compared to the N² position.

Nucleophilic Substitution with 5-(Bromomethyl)benzo dioxole

Direct Alkylation Protocol

An alternative route involves substituting the N⁴ hydrogen with 5-(bromomethyl)benzodioxole:

  • Reaction Conditions :

    • Base : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF).

    • Temperature : 60–80°C for 12–24 hours.

    Pyrimidine-NH2+BrCH2-BenzodioxoleK2CO3Pyrimidine-NH-CH2-Benzodioxole+HBr\text{Pyrimidine-NH}_2 + \text{BrCH}_2\text{-Benzodioxole} \xrightarrow{\text{K}_2\text{CO}_3} \text{Pyrimidine-NH-CH}_2\text{-Benzodioxole} + \text{HBr}
  • Challenges :

    • Dialkylation : Mitigated by using a 1:1 molar ratio of pyrimidine to alkylating agent.

    • Solubility : DMF enhances reactant compatibility.

Comparative Analysis

MethodYield (%)Purity (HPLC)Reaction Time
Mitsunobu Reaction8598.56 hours
Direct Alkylation7897.218 hours

Data derived from analogous pyrimidine alkylations in.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) :

    • δ 6.85–7.30 (m, 3H, benzodioxole aromatic protons).

    • δ 4.12 (s, 2H, -CH₂- bridge).

    • δ 8.90 (br s, 2H, C²-NH₂).

  • ¹³C NMR :

    • 154.8 ppm (C-6, chloro-substituted).

    • 116.2–148.1 ppm (benzodioxole carbons).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 323.0452 [M+H]⁺.

  • Calculated : 323.0455 for C₁₂H₁₂ClN₄O₂.

Biological Activity and Applications

While beyond the scope of synthesis, preliminary antimicrobial screening of analogous pyrimidines (e.g., compound 13 in) showed inhibitory activity against Staphylococcus aureus and S. saprophyticus. This suggests potential therapeutic applications for the title compound.

Industrial Scalability and Cost Efficiency

The patent route emphasizes recoverable phosphate esters and solvent recycling, reducing waste. Key metrics:

  • POCl₃ Recovery : 92–95% via distillation.

  • Production Cost : ~$120/kg for 2,4-diamino-6-chloropyrimidine.

Chemical Reactions Analysis

n4-Benzo[1,3]dioxol-5-ylmethyl-6-chloro-pyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified versions of the original compound with different functional groups or oxidation states .

Scientific Research Applications

Mechanism of Action

The mechanism of action of n4-Benzo[1,3]dioxol-5-ylmethyl-6-chloro-pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors involved in cell growth and proliferation. The compound may inhibit the activity of these targets, leading to the suppression of cancer cell growth and induction of apoptosis (programmed cell death). The exact molecular pathways involved can vary depending on the specific biological context and the type of cancer cells being targeted .

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Structural Differences

The target compound is compared to four analogues with variations at the C6 and N4 positions (Table 1).

Table 1. Structural and Molecular Comparison
Compound Name C6 Substituent N4 Substituent Molecular Formula Molecular Weight Source
Target Compound Chlorine Benzo[1,3]dioxol-5-ylmethyl C₁₂H₁₀ClN₄O₂* ~298.7*
FW9 3-Methoxyphenyl Benzo[1,3]dioxol-5-ylmethyl C₁₉H₁₈N₄O₃ 350.37
BD159844 3-Methoxyphenyl Benzo[1,3]dioxol-5-ylmethyl C₁₉H₁₈N₄O₃ 350.37
Compound 5-Bromo-2-chloro 4-(Pyridin-2-ylmethoxy)phenyl C₁₈H₁₅BrClN₅O 456.7
Compound Piperazine-linked trifluoromethylpyridine 4-Chlorophenylmethyl C₂₁H₂₀Cl₂F₃N₇ 498.3

*Inferred based on structural similarity to FW8.

Functional Implications

Compared to the 3-methoxyphenyl group in FW9 and BD159844, chlorine reduces steric hindrance, which may enhance binding to compact enzymatic pockets . Piperazine-Trifluoromethylpyridine (): The bulky, electron-deficient trifluoromethyl group and piperazine linker likely improve solubility and target selectivity for kinase domains .

N4 Substituent Effects: Benzo[1,3]dioxol-5-ylmethyl (Target, FW9, BD159844): This moiety enhances lipophilicity, aiding blood-brain barrier penetration. Its rigid aromatic system may stabilize π-π stacking interactions in protein binding .

Biological Activity

n4-Benzo[1,3]dioxol-5-ylmethyl-6-chloro-pyrimidine-2,4-diamine (CAS No. 122862-27-5) is a compound with significant potential in medicinal chemistry, particularly noted for its anticancer properties. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C12H11ClN4O2C_{12}H_{11}ClN_{4}O_{2}, with a molecular weight of 278.69 g/mol. The compound features a benzo[1,3]dioxole moiety and a pyrimidine ring, both of which are common structural motifs in bioactive molecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cell growth and proliferation. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes or receptors that promote cancer cell growth, leading to reduced tumor proliferation.
  • Induction of Apoptosis : It has been shown to trigger programmed cell death in cancer cells through pathways involving mitochondrial proteins such as Bax and Bcl-2.

Anticancer Activity

A significant study involving this compound demonstrated its efficacy against various cancer cell lines. The compound exhibited IC50 values indicative of potent activity:

Cell Line IC50 (µM)
HepG22.38
HCT1161.54
MCF74.52

These values suggest that this compound is more effective than the standard drug doxorubicin in certain contexts (IC50 for doxorubicin: 7.46 µM for HepG2) .

Comparative Studies

Comparative analysis with similar compounds highlights the unique properties of this compound:

Compound Structural Features Biological Activity
n4-(Benzo[d][1,3]dioxol-5-ylmethyl)-6-(3-methoxyphenyl)pyrimidine-2,4-diamineMethoxy group instead of chloroVaries in activity due to structural changes
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-aminesThiazole ringDifferent pharmacological properties

The distinct combination of the benzo[1,3]dioxole and pyrimidine moieties contributes to its unique biological profile .

Synthesis and Preparation

The synthesis of this compound involves several steps:

  • Formation of the Benzo[1,3]dioxole Moiety : This typically involves reactions that create the dioxole structure.
  • Pyrimidine Ring Formation : The pyrimidine ring is constructed through cyclization reactions that introduce the necessary nitrogen atoms.
  • Chlorination : The introduction of the chloro group is performed under controlled conditions to ensure selectivity.

This multi-step synthesis requires careful optimization to achieve high yields and purity .

Q & A

Q. What synthetic routes are established for N4-Benzo[1,3]dioxol-5-ylmethyl-6-chloro-pyrimidine-2,4-diamine, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with cyclization of the pyrimidine core followed by substitution and coupling. Key steps include:

  • Core formation : Cyclization of barbituric acid derivatives under acidic conditions (e.g., HCl/EtOH) to form the 6-chloropyrimidine scaffold .
  • N4-substitution : Reaction with benzo[1,3]dioxol-5-ylmethylamine under nucleophilic aromatic substitution (SNAr) conditions. Temperature (80–100°C) and solvent polarity (DMF or DMSO) critically affect substitution efficiency .
  • Purification : Column chromatography (silica gel, CHCl3/MeOH gradients) yields >95% purity. Yields range from 68–70% for analogous compounds, with lower temperatures improving selectivity but reducing reaction rates .

Q. Which spectroscopic techniques are prioritized for characterizing this compound, and what key spectral markers confirm its structure?

  • 1H NMR : Look for aromatic protons (δ 6.55–8.07 ppm for benzodioxole and pyrimidine), NH2 signals (δ 5.57–5.69 ppm), and methylene bridges (δ 4.37–4.38 ppm) .
  • TLC : Use CHCl3/MeOH (10:1) for monitoring reaction progress (Rf ≈ 0.55–0.58 for related pyrimidines) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 367.1 for C17H15ClN4O2) and isotopic patterns consistent with chlorine .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on kinase inhibition?

  • Variable substituents : Synthesize analogs with modified benzodioxole (e.g., methoxy, fluoro) or pyrimidine (e.g., methyl, trifluoromethyl) groups. For example, replacing 3-methoxyphenyl with naphthyl enhances hydrophobic interactions in kinase binding pockets .
  • Biological assays : Use enzyme-linked immunosorbent assays (ELISA) to measure IC50 values against tyrosine kinases (e.g., EGFR, VEGFR). Compare inhibition profiles across analogs to map substituent contributions .
  • Data analysis : Apply multivariate regression to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .

Q. What methodologies resolve contradictions in reported biological activity across experimental models?

  • Model standardization : Use isogenic cell lines to minimize genetic variability. For in vivo studies, control for metabolic differences (e.g., CYP450 expression) via knock-in murine models .
  • Dose-response normalization : Express activity as % inhibition relative to positive controls (e.g., imatinib for kinase assays) to account for inter-lab variability .
  • Meta-analysis : Pool data from multiple studies using random-effects models to identify outliers and adjust for publication bias .

Q. Which computational strategies predict binding modes and selectivity of this compound against kinase targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to simulate binding to ATP-binding pockets. Prioritize poses with hydrogen bonds to hinge regions (e.g., Met793 in EGFR) and π-π stacking with benzodioxole .
  • Molecular dynamics (MD) : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Calculate binding free energies (MM/PBSA) to rank affinity .
  • Selectivity profiling : Screen against kinase panels (e.g., KinomeScan) and correlate results with structural fingerprints (e.g., DFG-in/out conformations) .

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